molecular formula C21H18N4O7S B10863918 dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate

dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate

Cat. No.: B10863918
M. Wt: 470.5 g/mol
InChI Key: VRQLHQTWZHUQCK-UHFFFAOYSA-N
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Description

Dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a thiadiazoloquinazoline core, making it of significant interest in various fields of scientific research, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate typically involves multiple steps:

    Formation of the Thiadiazoloquinazoline Core: This step often starts with the cyclization of appropriate precursors such as 2-aminobenzamide and thiocarbonyl compounds under acidic or basic conditions to form the quinazolinone structure.

    Introduction of Methoxy Groups: Methoxylation can be achieved using methanol in the presence of a catalyst like sulfuric acid.

    Attachment of the Isophthalate Moiety: This involves esterification reactions where isophthalic acid derivatives are reacted with alcohols in the presence of dehydrating agents like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophiles like amines or thiols.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Functionalized aromatic compounds with diverse substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate has shown potential as an antimicrobial agent. Its ability to interact with bacterial enzymes makes it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone share a similar core structure but lack the thiadiazole ring.

    Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole have the thiadiazole ring but differ in the rest of the structure.

Uniqueness

Dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate is unique due to its combined quinazolinone and thiadiazole structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these features.

Properties

Molecular Formula

C21H18N4O7S

Molecular Weight

470.5 g/mol

IUPAC Name

dimethyl 5-[(7,8-dimethoxy-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H18N4O7S/c1-29-15-8-13-14(9-16(15)30-2)23-21-25(17(13)26)24-20(33-21)22-12-6-10(18(27)31-3)5-11(7-12)19(28)32-4/h5-9H,1-4H3,(H,22,24)

InChI Key

VRQLHQTWZHUQCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC)OC

Origin of Product

United States

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